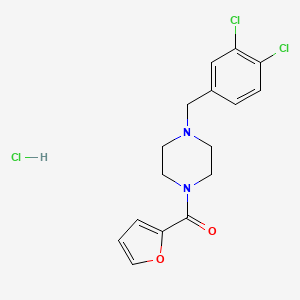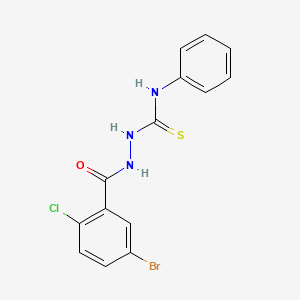
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and acid. In
作用機序
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing its activation by stimuli such as capsaicin and heat. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a reduction in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The reduction in neurotransmitter release leads to a decrease in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include a reduction in pain perception, inflammation, and hyperalgesia. This compound has also been shown to have anti-tumor effects in some cancer cell lines, although the mechanism of action is not well understood.
実験室実験の利点と制限
One of the main advantages of using 2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific role of TRPV1 in various physiological and pathological processes without interference from other ion channels. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are a number of future directions for research on 2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for use in clinical settings. Another area of interest is the role of TRPV1 in other diseases, such as diabetes and cardiovascular disease. Additionally, there is interest in exploring the potential use of TRPV1 antagonists in combination with other drugs for the treatment of various diseases.
合成法
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide can be synthesized by reacting 5-bromo-2-chlorobenzoyl chloride with N-phenylhydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and can be completed in a few hours. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. TRPV1 is involved in the perception of pain, temperature, and inflammation, and its activation has been implicated in a variety of diseases, including chronic pain, migraine, and cancer. This compound has been shown to be a potent and selective antagonist of TRPV1, and its use has led to significant advances in our understanding of the role of TRPV1 in these diseases.
特性
IUPAC Name |
1-[(5-bromo-2-chlorobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3OS/c15-9-6-7-12(16)11(8-9)13(20)18-19-14(21)17-10-4-2-1-3-5-10/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOKOFVPDVBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

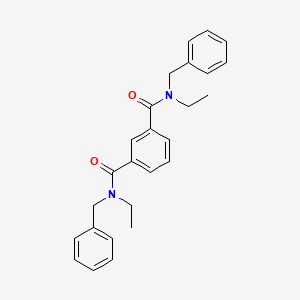
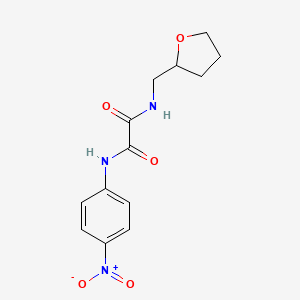
![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4954525.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
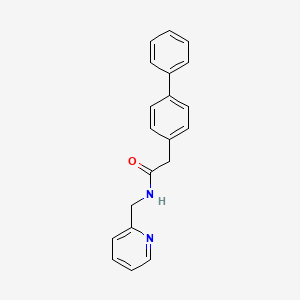
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)

